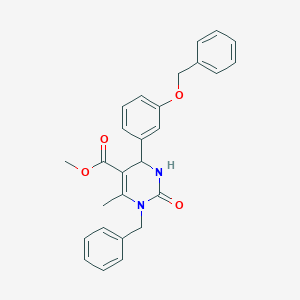

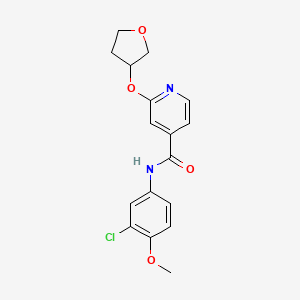

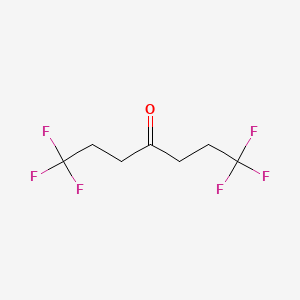

![molecular formula C8H10NNaO4S2 B2792737 Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate CAS No. 2137703-12-7](/img/structure/B2792737.png)

Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The InChI code for Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate is1S/C8H11NO4S2.Na/c1-5-6 (3-8 (10)11)14-7 (9-5)4-15 (2,12)13;/h3-4H2,1-2H3, (H,10,11);/q;+1/p-1 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis

Specific chemical reactions involving Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate are not available in the searched resources .Physical And Chemical Properties Analysis

Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate is a powder with a molecular weight of 271.29 .科学研究应用

Pharmaceutical Research

This compound, featuring a thiazole moiety, is significant in pharmaceutical research due to its structural similarity to biologically active molecules. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The thiazole ring’s aromaticity and reactivity make it a valuable scaffold for drug development .

Clinical Drug Development

Sodium 2-(4-methyl-2-((methylsulfonyl)methyl)thiazol-5-yl)acetate has been investigated for clinical use in treating conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy. Clinical trials (NCT01154101 and NCT01031108) have indicated the potential of SIRT1 activation, which is relevant to the pathways affected by thiazole derivatives .

Antioxidant and Neuroprotective Studies

Thiazole derivatives are explored for their antioxidant properties, which are crucial in neuroprotective studies. They help in mitigating oxidative stress, which is a factor in neurodegenerative diseases .

Antimicrobial and Antifungal Applications

The structural features of thiazole compounds allow them to act as effective antimicrobial and antifungal agents. They have been tested against various bacterial strains such as Staphylococcus aureus and E. coli, showing promising results .

Anti-inflammatory Research

Compounds with a thiazole ring have shown anti-inflammatory activity comparable to standard drugs like ibuprofen. This makes them valuable for the development of new anti-inflammatory medications with potentially fewer side effects .

Chemical Synthesis and Catalysis

Due to its reactive sites, this compound can be used in chemical synthesis as a precursor or a catalyst for various reactions, contributing to the synthesis of complex molecules .

Material Science

In material science, thiazole derivatives can be utilized in the development of new materials with specific electronic or photonic properties due to their stable aromatic system .

Biological Systems Modulation

When introduced into biological systems, molecules containing a thiazole ring can unpredictably reset the system, activating or stopping biochemical pathways and enzymes, or stimulating/blocking receptors .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .

安全和危害

未来方向

属性

IUPAC Name |

sodium;2-[4-methyl-2-(methylsulfonylmethyl)-1,3-thiazol-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2.Na/c1-5-6(3-8(10)11)14-7(9-5)4-15(2,12)13;/h3-4H2,1-2H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOAXXVXTHXWGE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CS(=O)(=O)C)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NNaO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(4-methyl-2-((methylsulfonyl)methyl)thiazol-5-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

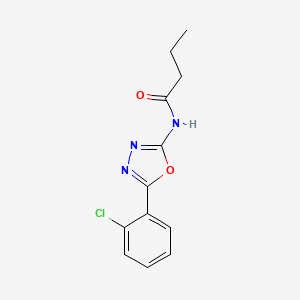

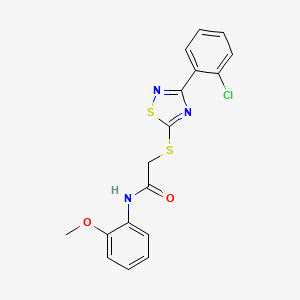

![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)

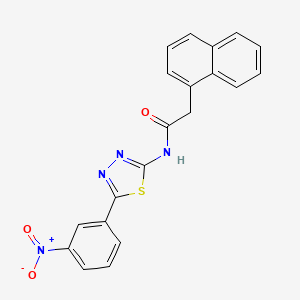

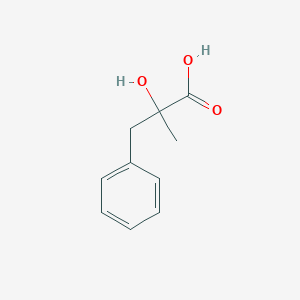

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)

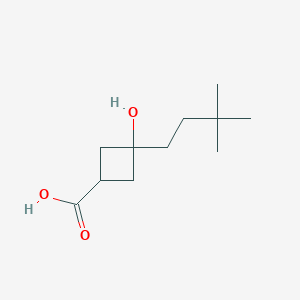

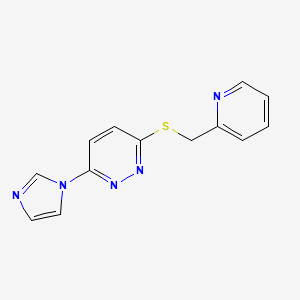

![3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2792669.png)

![3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine](/img/structure/B2792671.png)

![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)